This compound is primarily derived from the metabolism of caffeic acid, a common phenolic compound found in many plants, including coffee and certain fruits. It is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH) and can also be categorized as a phenolic acid due to its hydroxyl (-OH) group attached to an aromatic ring. The molecular formula for 3-(3-hydroxyphenyl)butanoic acid is , and its molecular weight is approximately 166.18 g/mol.
The synthesis of 3-(3-hydroxyphenyl)butanoic acid can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common approach involves:
For example, one method involves heating 2-aminophenol with crotonic acid, leading to the formation of 3-(3-hydroxyphenyl)butanoic acid through nucleophilic addition followed by dehydration to yield the final product .
The molecular structure of 3-(3-hydroxyphenyl)butanoic acid consists of:
OC(=O)CCC1=CC(O)=CC=C1
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
3-(3-Hydroxyphenyl)butanoic acid participates in various chemical reactions:
These reactions are significant for both synthetic applications and understanding metabolic pathways in biological systems.
The mechanism of action for 3-(3-hydroxyphenyl)butanoic acid primarily relates to its role as a metabolite and its interactions within biological systems:
These properties are crucial for understanding its behavior in different environments, particularly in pharmaceutical formulations.
The applications of 3-(3-hydroxyphenyl)butanoic acid span various fields:
3-(3-Hydroxyphenyl)butanoic acid (3HPBA) originates primarily from the microbial biotransformation of dietary polyphenols, particularly flavonoids and phenolic acids abundant in plant-based foods. Gut microbiota enzymatically convert precursors like caffeic acid, proanthocyanidins, and other complex polyphenols through sequential hydrogenation, dehydroxylation, and side-chain shortening reactions. This process generates simpler aromatic metabolites including 3HPBA, which exhibits enhanced bioavailability compared to its polymeric precursors [3] [9]. The transformation occurs via a series of biochemical steps: initial cleavage of glycosidic bonds by bacterial glycosidases, followed by ring fission and subsequent reduction reactions that yield low-molecular-weight phenolic acids [5] [7].
Table 1: Key Dietary Polyphenols and Their Microbial Metabolites
Precursor Polyphenol | Primary Food Sources | Microbial Metabolite | Catalyzing Enzymes |
---|---|---|---|
Proanthocyanidins | Cocoa, berries | 3-(3-Hydroxyphenyl)propanoic acid | Reductases, Dehydroxylases |
Caffeic Acid | Coffee, fruits | 3-(3-Hydroxyphenyl)butanoic acid | Side-chain reductases |
Flavonoids | Tea, citrus fruits | 3-Hydroxyphenylacetic acid | C-C Lyases, Dehydroxylases |
Chlorogenic Acid | Apples, stone fruits | Dihydrocaffeic acid | Hydrogenases, Dehydroxylases |
Specific anaerobic gut bacteria, particularly Clostridium species (C. sporogenes, C. bartlettii) and Eubacterium species (E. hallii, E. ramulus), serve as primary bioproducers of 3HPBA through their specialized enzymatic machinery. These bacteria express aromatic amino acid decarboxylases, phenolic acid decarboxylases (PADs), and hydroxyphenylacetate decarboxylases that catalyze the reductive transformation of phenylpropanoid derivatives into butanoic acid analogs [7] [10]. Clostridium species demonstrate exceptional capability for side-chain elongation and reductive reactions that convert 3-(3-hydroxyphenyl)propionic acid derivatives into the butanoic acid form through α-oxidation and β-reduction pathways [8]. The metabolic activity of these species is significantly influenced by host diet and gut environmental conditions, with higher 3HPBA production observed during high-polyphenol dietary interventions [9].
Metabolic flux analysis using isotope tracing ([U-¹³C]-labeled polyphenols) reveals dynamic interconversion between aromatic acid derivatives in the gut ecosystem. Studies demonstrate bidirectional conversion between 3-(3-hydroxyphenyl)propanoic acid, 3-hydroxyphenylacetic acid, and 3-(3-hydroxyphenyl)butanoic acid depending on microbial community composition and redox conditions. Computational modeling of gut microbial communities predicts that up to 68% of dietary polyphenol carbon flux is directed toward phenolic acid production, with 3HPBA representing approximately 12-18% of total metabolites under standard dietary conditions [8]. The flux balance analysis further indicates that butanoic acid derivatives accumulate when hydrogen donors (NADPH, FADH₂) are abundant, favoring reductive metabolic pathways over oxidative routes [8] [9].
Following intestinal absorption, 3HPBA undergoes extensive enterohepatic recirculation that prolongs its systemic exposure. The compound is efficiently absorbed in the jejunum (≈78% bioavailability) and transported via the portal vein to the liver, where a fraction undergoes Phase I and II metabolism. The unconjugated fraction is secreted into bile via the ABCB11 transporter (bile salt export pump) and returned to the duodenum, creating a cyclical pathway that maintains plasma concentrations for 8-12 hours post-ingestion [4] [8]. This recirculation significantly enhances the compound's opportunity for interaction with peripheral tissues while reducing renal clearance rates compared to non-recirculated metabolites [4].
Hepatocytes extensively modify 3HPBA through Phase II conjugation pathways, primarily catalyzed by UDP-glucuronosyltransferases (UGT1A1, UGT1A3, UGT1A9) and sulfotransferases (SULT1A1, SULT1A3). The glucuronide conjugate (3HPBA-O-glucuronide) constitutes approximately 60-75% of circulating metabolites, while the sulfate conjugate (3HPBA-O-sulfate) represents 15-25%, leaving only 5-10% as unconjugated 3HPBA in systemic circulation [4] [7]. Modern UPLC-QTOF/MS metabolomic analyses identify three principal urinary metabolites of 3HPBA: the glycine conjugate (3-(3-hydroxyphenyl)butanoylglycine), the taurine conjugate, and the glucuronide adduct, collectively accounting for >90% of excreted derivatives [2] [3].
Table 2: Phase II Metabolites of 3-(3-Hydroxyphenyl)butanoic Acid
Metabolite | Conjugation Enzyme | Molecular Weight (Da) | Primary Excretion Route | Relative Abundance (%) |
---|---|---|---|---|
3HPBA-O-glucuronide | UGT1A1, UGT1A9 | 356.3 | Bile | 60-75% |
3HPBA-O-sulfate | SULT1A1, SULT1A3 | 260.3 | Urine | 15-25% |
3HPBA-glycine conjugate | Glycine N-acyltransferase | 237.2 | Urine | 5-12% |
Unconjugated 3HPBA | - | 194.2 | Urine | 3-8% |
Cellular uptake of 3HPBA and its metabolites occurs primarily through pH-dependent monocarboxylic acid transporters (MCTs). MCT1 (SLC16A1) demonstrates the highest affinity for 3HPBA (Km ≈ 0.8 mM), followed by MCT4 (Km ≈ 2.5 mM), facilitating its transport across intestinal epithelia, the blood-brain barrier, and renal tubular cells [3] [4]. Competitive inhibition studies reveal that 3HPBA uptake is significantly reduced (≥70%) in the presence of prototypical MCT inhibitors like AR-C155858 and α-cyano-4-hydroxycinnamate, confirming MCT-mediated transport [4]. The compound's structural similarity to endogenous hydroxy acid metabolites enables its efficient distribution to metabolically active tissues including liver, muscle, and brain, where it achieves tissue-to-plasma ratios ranging from 1.5:1 to 5:1 depending on organ vascularization and MCT expression density [3] [4].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2